molecular formula C8H8FNOS B8220584 5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide

5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide

Cat. No.: B8220584
M. Wt: 185.22 g/mol
InChI Key: PGGNBNIIMQZJAE-UHFFFAOYSA-N
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Description

5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide is a heterocyclic compound that contains a benzothiophene core structure. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique electronic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide typically involves the introduction of a fluorine atom and an imino group into the benzothiophene core. One common method is the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminobenzothiophene with fluorinating agents and subsequent oxidation can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide involves its interaction with specific molecular targets. The fluorine atom and imino group can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide is unique due to the presence of both a fluorine atom and an imino group, which confer distinct electronic properties and reactivity.

Properties

IUPAC Name

5-fluoro-2-imino-1,3-dihydro-2-benzothiophene 2-oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNOS/c9-8-2-1-6-4-12(10,11)5-7(6)3-8/h1-3,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGNBNIIMQZJAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CS1(=N)=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNOS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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